An In-Depth Technical Guide to the Physicochemical Properties and Environmental Fate of PCB 190
An In-Depth Technical Guide to the Physicochemical Properties and Environmental Fate of PCB 190
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties and environmental behavior of the polychlorinated biphenyl (PCB) congener, PCB 190. With full editorial control, this document is structured to deliver in-depth technical insights, moving beyond a rigid template to offer a narrative that is both scientifically robust and practically relevant for professionals in research and development.
Introduction: Understanding PCB 190
Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were once widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties. However, their persistence in the environment and adverse health effects led to a global ban on their production. PCBs exist as 209 different congeners, each with a unique number and arrangement of chlorine atoms on the biphenyl structure.
This guide focuses specifically on PCB 190 , a heptachlorobiphenyl with the IUPAC name 2,2',3,3',4,4',5-Heptachlorobiphenyl and CAS number 41411-64-7 . As a highly chlorinated congener, PCB 190 exhibits distinct physicochemical properties that govern its environmental distribution, persistence, and toxicological profile. Understanding these characteristics is paramount for assessing its environmental risk, developing remediation strategies, and comprehending its biological interactions.
Physicochemical Properties of PCB 190
The environmental behavior of a chemical is fundamentally dictated by its physicochemical properties. For PCB 190, these properties highlight its lipophilic and persistent nature.
| Property | Experimental Value | Predicted Value | Unit |
| Molecular Formula | C₁₂H₃Cl₇ | - | - |
| Molecular Weight | 395.32 | - | g/mol |
| Water Solubility | 8.76 x 10⁻⁹ (average) | 2.59 x 10⁻⁹ (average) | mol/L |
| Vapor Pressure | 3.30 x 10⁻⁵ (average) | 5.42 x 10⁻⁷ (average) | mm Hg |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 7.12 (average) | 7.39 (average) | - |
| Log K_oa_ (Octanol-Air Partition Coefficient) | - | 10.4 (average) | - |
| Henry's Law Constant | 2.82 x 10⁻⁴ (average) | 9.12 x 10⁻⁶ (average) | atm·m³/mol |
Data sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.[1]
These properties collectively indicate that PCB 190 has extremely low water solubility and a high affinity for organic matter and lipids, as evidenced by its high log K_ow_ value.[1] Its low vapor pressure and moderate Henry's Law constant suggest that while it can volatilize into the atmosphere, it will preferentially partition to soil, sediment, and biota.[1]
Environmental Fate and Transport
The unique combination of physicochemical properties of PCB 190 dictates its movement and persistence in the environment, leading to its ubiquitous presence and potential for long-range transport.
Persistence and Degradation
As a highly chlorinated biphenyl, PCB 190 is exceptionally resistant to environmental degradation. Its molecular structure, with seven chlorine atoms, sterically hinders enzymatic attack and protects the biphenyl rings from oxidative and hydrolytic processes.
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Abiotic Degradation: Photodegradation can occur in the atmosphere through reactions with hydroxyl radicals, but this process is generally slow for highly chlorinated PCBs.[2] In aquatic environments, photolysis is limited by the low water solubility of PCB 190.
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Biotic Degradation: Microbial degradation of highly chlorinated PCBs is a slow process.
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Anaerobic Dechlorination: In anaerobic sediments, reductive dechlorination can occur, where chlorine atoms are sequentially removed from the biphenyl rings. This process is crucial as it can transform highly chlorinated congeners like PCB 190 into less chlorinated, more easily degradable forms.[3]
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Aerobic Degradation: Aerobic bacteria can degrade less chlorinated PCBs, but their effectiveness against heptachlorobiphenyls like PCB 190 is limited.[3]
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The environmental half-life of PCB 190 is estimated to be on the order of years to decades, contributing to its long-term persistence in various environmental compartments. One study estimated the intrinsic human elimination half-life for PCB-180, a heptachlorobiphenyl isomer, to be around 11.5 years, giving an indication of the persistence of such congeners in biological systems.[4]
Bioaccumulation and Biotransformation
The high lipophilicity of PCB 190, as indicated by its high log K_ow_, is a key driver of its bioaccumulation in living organisms.
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Biomagnification: Due to its persistence and high lipid solubility, PCB 190 biomagnifies through the food web, reaching its highest concentrations in top predators, including humans.
Once absorbed, PCB 190 can undergo biotransformation, primarily through the action of cytochrome P450 enzymes. This metabolic process typically involves hydroxylation, leading to the formation of hydroxylated PCB metabolites (OH-PCBs).[2][5][6][7] For PCB 190, several hydroxylated metabolites have been identified, including 2'-OH-PCB 190, 5'-OH-PCB 190, and 6'-OH-PCB 190.[5] While hydroxylation is a step towards detoxification and excretion, some OH-PCBs can be more toxic than the parent compound and can persist in the body.[2][6][7]
Long-Range Environmental Transport
Despite its low volatility, PCB 190 is subject to long-range atmospheric transport. This occurs through a process of "global distillation" or the "grasshopper effect," where it volatilizes from warmer regions, is transported in the atmosphere, and then deposits in cooler, higher-latitude environments.[8] This phenomenon explains the presence of PCBs, including highly chlorinated congeners, in remote ecosystems such as the Arctic, far from their original sources.
Experimental Methodologies
The accurate detection and quantification of PCB 190 in various environmental matrices are crucial for monitoring, risk assessment, and regulatory compliance.
Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)
The gold standard for the analysis of individual PCB congeners is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as outlined in EPA Method 1668 .[9][10][11][12] This method provides the necessary selectivity and sensitivity to separate and quantify specific congeners, even in complex environmental samples.
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Sample Extraction:
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A known weight of the sediment sample is mixed with a drying agent (e.g., sodium sulfate).
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The sample is then extracted using a suitable solvent, such as a hexane/acetone mixture, via Soxhlet extraction or pressurized fluid extraction (PFE).
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Isotopically labeled internal standards, including a labeled analog of PCB 190, are added before extraction for accurate quantification through isotope dilution.
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Extract Cleanup:
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The raw extract contains numerous co-extracted interfering compounds that must be removed.
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A multi-step cleanup procedure is typically employed, which may include:
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Gel Permeation Chromatography (GPC): To remove high molecular weight lipids.
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Silica Gel Chromatography: To separate PCBs from other organic compounds.
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Florisil or Alumina Chromatography: For further fractionation and removal of polar interferences.
-
-
-
Instrumental Analysis (GC/HRMS):
-
The cleaned extract is concentrated and injected into the GC/HRMS system.
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Gas Chromatography: A long, narrow capillary column with a specific stationary phase (e.g., DB-5ms) is used to separate the individual PCB congeners based on their boiling points and interaction with the stationary phase. A temperature program is used to elute the congeners over time.
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High-Resolution Mass Spectrometry: As the congeners elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio with high precision.
-
Detection: The instrument is set to monitor for the specific exact masses of the molecular ions of PCB 190 and its labeled internal standard, allowing for highly selective and sensitive detection.
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Quantification:
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The concentration of PCB 190 in the original sample is calculated by comparing the response of the native congener to that of its corresponding isotopically labeled internal standard.
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Data Visualization
Logical Flow of Environmental Fate
Caption: Environmental pathways of PCB 190, illustrating its transport, partitioning, and transformation.
Experimental Workflow for Analysis
Caption: A streamlined workflow for the analysis of PCB 190 in environmental samples.
Conclusion
PCB 190, as a highly chlorinated congener, represents a significant environmental challenge due to its extreme persistence, high bioaccumulation potential, and capacity for long-range transport. Its physicochemical properties are central to understanding its distribution and fate in the environment. Accurate and sensitive analytical methods, such as GC/HRMS, are essential for monitoring its presence and for informing risk assessment and remediation efforts. This guide provides a foundational understanding for researchers and professionals dedicated to addressing the legacy of PCB contamination.
References
-
Bergman, Å., et al. (2012). Metabolism and metabolites of polychlorinated biphenyls (PCBs). PMC. [Link]
-
Bioremediation of Polychlorinated Biphenyls- Impact on Ecosystem and Biodegradation Pathways. (2025). International Journal of Scientific Research & Technology. [Link]
-
Dreiem, A., et al. (2009). Hydroxylated polychlorinated biphenyls increase reactive oxygen species formation and induce cell death in cultured cerebellar granule cells. PMC. [Link]
-
Gunnarsson, D. (2009). Hydroxylated Metabolites of Polychlorinated Biphenyls (PCBs) in California Wild Birds. Department of Toxic Substances Control. [Link]
-
Koh, W. X., et al. (2015). Serum Polychlorinated Biphenyls and Their Hydroxylated Metabolites are Associated with Demographic and Behavioral Factors in Children and Mothers. PMC. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2,2',3,3',4,4',5-Heptachlorobiphenyl Properties. CompTox Chemicals Dashboard. [Link]
-
Sander, R. (2023). Compilation of Henry's law constants (version 5.0.0) for water as solvent. Atmospheric Chemistry and Physics. [Link]
-
El-Sebae, A. H., et al. (2019). Microbial Degradation of Polychlorinated Biphenyls (PCBs): Usage of Bacteria and Fungi. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. [Link]
-
Borja, J., et al. (2005). Polychlorinated biphenyls and their biodegradation. eClass. [Link]
-
Pace Analytical. (n.d.). SERVICES SUMMARY 1668A/1668C. [Link]
-
Grimm, F. A., et al. (2015). Metabolism of hydroxylated PCBs. ResearchGate. [Link]
-
Li, H., et al. (2021). Potential Environmental Risk Characteristics of PCB Transformation Products in the Environmental Medium. MDPI. [Link]
-
Washington State Department of Ecology. (2015). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. [Link]
-
Field, J. A., & Sierra-Alvarez, R. (2008). Microbial Transformation and Degradation of Polychlorinated Biphenyls. ResearchGate. [Link]
-
Opperhuizen, A., et al. (1985). Aqueous Solubility of Polychlorinated Biphenyls Related to Molecular Structure. ACS Publications. [Link]
-
Wong, C. L., & Wong, P. K. (2007). Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis. ResearchGate. [Link]
-
U.S. National Library of Medicine. (2000). Table 7-1, EPA Method 1668-Estimated Method Detection Limits (EMDL) and Estimated Minimal Levels (EML) of Selected PCB Congeners. Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]
-
Ivanciuc, T., et al. (2006). Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR). PubMed. [Link]
-
Shimadzu. (n.d.). GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes Dioxin. [Link]
-
U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]
-
Harvey, G. R., & Steinhauer, W. G. (1974). Atmospheric transport of polychlorobiphenyls to the North Atlantic. OSTI.GOV. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4. CHEMICAL AND PHYSICAL INFORMATION. Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Transport and Transformation of Polychlorinated Biphenyls. CLU-IN. [Link]
-
Ritter, R., et al. (2011). Intrinsic Human Elimination Half-Lives of Polychlorinated Biphenyls Derived from the Temporal Evolution of Cross-Sectional Biomonitoring Data from the United Kingdom. PMC. [Link]
-
Malato, S., et al. (2000). Using solar and ultraviolet light to degrade PCBs in sand and transformer oils. ResearchGate. [Link]
-
California Office of Environmental Health Hazard Assessment. (2000). Appendix H - Fish Bioconcentration Factors. [Link]
-
Lin, T., et al. (2024). Insights into the biodegradation of pentachlorobiphenyl by Microbacterium paraoxydans: proteomic and metabolomic studies. Frontiers. [Link]
-
U.S. Environmental Protection Agency. (n.d.). C - PECO. [Link]
-
Lépine, F., & Massé, R. (1990). Degradation pathways of PCB upon gamma irradiation. PMC. [Link]
-
European Centre for Ecotoxicology and Toxicology of Chemicals. (2017). Biodegradation Default Half-Life Values in the Light of Environmentally Relevant Biodegradation Studies. [Link]
-
Ramírez-Sánchez, I. M., et al. (2022). Photocatalytic Degradation of Dielectric Mineral Oil with PCBs Content Coupled with Algae Treatment. PMC. [Link]
-
Vyas, K., et al. (2006). 2,2′,3,4,4′,5,5′-Heptachlorobiphenyl (PCB 180). ResearchGate. [Link]
-
PubChem. (n.d.). 2,3,3',4,4',5,6-Heptachlorobiphenyl. [Link]
-
CPI International. (n.d.). 2,2 ',3,4,4 ',5,5 '-Heptachlorobiphenyl (BZ# 180) Solution. [Link]
-
Wellington Laboratories. (n.d.). 2,2′,3,4,4′,5,5′-Heptacb (PCB-180) (¹³C₁₂, 99%) 40±2 µg/mL in nonane. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2,2',3,3',4,4',5-Heptachlorobiphenyl Properties. CompTox Chemicals Dashboard. [Link]
-
Kumar, A., et al. (2011). Degradation of polychlorinated biphenyls (pcbs) using bacteria isolated from paint scrapes. ResearchGate. [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Serum Polychlorinated Biphenyls and Their Hydroxylated Metabolites are Associated with Demographic and Behavioral Factors in Children and Mothers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Intrinsic Human Elimination Half-Lives of Polychlorinated Biphenyls Derived from the Temporal Evolution of Cross-Sectional Biomonitoring Data from the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxylated polychlorinated biphenyls increase reactive oxygen species formation and induce cell death in cultured cerebellar granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. pragolab.cz [pragolab.cz]
- 9. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 12. epa.gov [epa.gov]
